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This technical support center provides troubleshooting guidance and frequently asked

questions (FAQs) to assist researchers, scientists, and drug development professionals in

addressing challenges related to reducing threading dislocation density (TDD) in Gallium
Nitride (GaN) grown on Silicon (Si) substrates.

Troubleshooting Guide
This guide addresses common issues encountered during the epitaxial growth of GaN on Si,

offering potential causes and solutions to mitigate high TDD.

Problem: High Threading Dislocation Density in the GaN Epilayer

Question: My GaN-on-Si epilayer exhibits a high threading dislocation density (TDD),

typically in the range of 10⁹ to 10¹⁰ cm⁻². What are the primary causes and how can I reduce

it?

Answer: High TDD in heteroepitaxially grown GaN on Si is primarily due to the large

mismatches in lattice parameters (~17%) and thermal expansion coefficients (~56%)

between GaN and Si.[1][2][3][4][5] This mismatch induces significant stress, leading to the

formation of a high density of defects, including threading dislocations (TDs), which

propagate through the epilayer.[1][5][6]

To address this, various techniques have been developed to interrupt or alter the

propagation of these dislocations. These methods include the insertion of interlayers, the use
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of superlattices, and advanced growth techniques like epitaxial lateral overgrowth (ELO).

Problem: Cracking of the GaN Epilayer

Question: I am observing cracks in my GaN epilayer when growing beyond a certain

thickness. What causes this and how can it be prevented?

Answer: Cracking in GaN-on-Si is a common issue that arises from the large thermal

mismatch between GaN and Si.[3] During the cooling process after growth, significant tensile

stress develops in the GaN layer, which can lead to cracking, especially in thicker films.[3]

Several strategies can be employed to mitigate this:

Interlayers: The introduction of thin, low-temperature AlN interlayers can significantly

reduce the crack density.[7]

Superlattices: The use of AlN/GaN or AlGaN/GaN superlattices acts as a strain-relieving

layer, which can help prevent cracking and also reduce dislocation density.[3][8]

Buffer Layer Engineering: Careful design of the buffer layer, such as using graded AlGaN

layers, can manage the strain and accommodate the mismatch, thereby preventing

cracks.[2]

Problem: Ineffective Dislocation Reduction with Interlayers

Question: I am using a SiNₓ interlayer, but the reduction in TDD is not as significant as

expected. What are the critical parameters for this technique?

Answer: The effectiveness of a SiNₓ interlayer in reducing TDD is highly dependent on

several factors. The SiNₓ acts as a nanomask, promoting a 3D island growth mode and

forcing dislocations to bend and annihilate.[2][9] Key parameters to optimize include:

SiNₓ Coverage: The amount of SiNₓ deposited is crucial. Insufficient coverage may not

effectively block dislocation propagation, while excessive coverage can hinder

coalescence of the GaN islands.[9]
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Overgrowth Conditions: The conditions used to grow the GaN layer over the SiNₓ

interlayer, such as temperature, pressure, and V/III ratio, influence the lateral overgrowth

and coalescence of the GaN islands, which is critical for dislocation reduction.[9]

Deposition Time: The duration of the SiH₄ flow during the in-situ deposition of SiNₓ directly

impacts the interlayer's properties and its ability to block dislocations.[2]

Frequently Asked Questions (FAQs)
General Concepts

What are threading dislocations in GaN? Threading dislocations (TDs) are line defects that

propagate through the GaN epitaxial layer, typically originating from the substrate/epilayer

interface.[6][10] They are generally categorized into three types based on their Burgers

vector: pure edge, pure screw, and mixed dislocations.[6][11]

Why is reducing TDD in GaN-on-Si important? High TDD can significantly degrade the

performance and reliability of GaN-based electronic and optoelectronic devices.[6] For

instance, TDs can act as non-radiative recombination centers, reducing the efficiency of

light-emitting diodes (LEDs), and can create leakage current pathways in high-electron-

mobility transistors (HEMTs).[12][13]

TDD Reduction Techniques

What are the most common methods to reduce TDD in GaN-on-Si? Several in-situ and ex-

situ techniques are employed to reduce TDD, including:

Interlayers: Inserting thin layers of materials like SiNₓ, AlN, or ScN can block or bend

propagating dislocations.[2][7][9][14]

Superlattices: Growing a series of alternating thin layers, such as AlGaN/GaN

superlattices, can filter dislocations by inducing strain fields that cause them to bend and

annihilate.[3][8]

Epitaxial Lateral Overgrowth (ELO) and Related Techniques: These methods involve

selective area growth over a patterned mask, which forces the GaN to grow laterally over
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the mask, leaving the dislocations confined to the initial growth window.[6][15] A variation

of this is the use of serpentine channel structures to filter dislocations.[6]

Buffer Layer Engineering: Optimizing the initial buffer layers, such as using graded AlGaN

or multi-layer AlN/GaN structures, can help manage the strain and reduce the initial

dislocation density.[2][16]

In-situ Etching: Creating etch pits at the location of dislocations and then overgrowing the

layer can terminate the propagation of some dislocations.[7]

How do superlattices help in reducing TDD? Superlattices introduce periodic strain fields into

the crystal structure. These strain fields can cause the vertically propagating threading

dislocations to bend into the basal plane.[8] Once bent, these dislocations are more likely to

interact with other dislocations and annihilate, thus reducing the overall TDD in the

subsequent layers.[3]

Characterization

How is TDD in GaN epilayers measured? Several techniques are used to characterize and

quantify TDD:

Transmission Electron Microscopy (TEM): Provides direct visualization of dislocations,

allowing for accurate density determination and type analysis, though it is a destructive

and localized technique.[6][10]

X-ray Diffraction (XRD): A non-destructive method that analyzes the broadening of rocking

curves to estimate the density of screw and edge dislocations.[17][18]

Atomic Force Microscopy (AFM): Can be used to count etch pits that form at the surface

termination of dislocations after chemical etching.[12][19]

Cathodoluminescence (CL) and Photoluminescence (PL): These techniques can provide

qualitative information about the defect density, as dislocations often act as non-radiative

recombination centers.[11][12]

Quantitative Data on TDD Reduction
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The following tables summarize the effectiveness of various techniques for reducing TDD in

GaN on Si, as reported in the literature.

Technique Initial TDD (cm⁻²) Final TDD (cm⁻²) Reference

In-situ Etching with

SiNₓ mask
~1 x 10⁹ 6.7 x 10⁷ [7]

Thick GaN Growth (18

µm)
~10⁹ - 10¹¹ 1.1 x 10⁷ [1]

SiNₓ Interlayer Not specified 9 x 10⁷ [9]

Terrace Engineered

Buffer Layer
Not specified 8.6 x 10⁷ [16]

Scandium Nitride

(ScN) Interlayer
(5.0 ± 0.5) x 10⁹ (3.1 ± 0.4) x 10⁷ [14]

Two-Step Growth

Method
> 10⁹ ~2 x 10⁸ [20]

Experimental Protocols
Below are generalized experimental protocols for key TDD reduction techniques based on

methodologies described in the literature. These should be adapted and optimized for specific

equipment and experimental goals.

Protocol 1: In-situ SiNₓ Interlayer for TDD Reduction

This protocol is based on the general principles of using a SiNₓ nanomask within a Metal-

Organic Chemical Vapor Deposition (MOCVD) reactor.

Initial GaN Growth:

Grow an initial GaN buffer layer on the Si substrate to a desired thickness (e.g., 500 nm to

1 µm) using standard MOCVD growth conditions.

In-situ SiNₓ Deposition:
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Interrupt the GaN growth by stopping the Trimethylgallium (TMG) flow.

Introduce Silane (SiH₄) into the reactor for a short duration (e.g., a few minutes) while

maintaining the ammonia (NH₃) and carrier gas flows. The SiH₄ flow rate and deposition

time are critical parameters to optimize.[2]

GaN Overgrowth:

Stop the SiH₄ flow.

Resume the GaN growth by reintroducing the TMG flow. The growth conditions

(temperature, pressure, V/III ratio) for this overgrowth step should be optimized to promote

lateral growth and coalescence of GaN islands that form on the SiNₓ nanomask.[9]

Final GaN Layer:

Continue the GaN growth to the desired final thickness.

Protocol 2: AlGaN/GaN Superlattice for Dislocation Filtering

This protocol outlines the growth of a superlattice structure to act as a dislocation filter.

Buffer Layer Growth:

Grow the initial buffer layers on the Si substrate, which may include an AlN nucleation

layer and an AlGaN transition layer, to manage the initial stress and defect formation.

Superlattice Growth:

Grow a series of alternating AlGaN and GaN layers. A typical superlattice might consist of

10-30 pairs.

The thickness of the individual AlGaN and GaN layers is typically in the range of a few

nanometers.

The composition of the AlGaN and the thicknesses of both layers are critical parameters

for creating the desired strain fields to bend dislocations.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.researchgate.net/publication/234930187_Reduction_of_dislocations_in_GaN_epilayers_grown_on_Si111_substrate_using_SixNy_inserting_layer
https://www.researchgate.net/publication/223478413_Threading_dislocation_reduction_in_0001_GaN_thin_films_using_SiNx_interlayers
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1216216?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Main GaN Epilayer Growth:

Following the superlattice, grow the main GaN epilayer to the desired thickness under

optimized conditions for high-quality material.

Visualizations
Experimental Workflow for TDD Reduction using SiNₓ
Interlayer
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Caption: Workflow for TDD reduction in GaN-on-Si using an in-situ SiNₓ interlayer.
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Logical Relationships in Buffer Layer Strategies for TDD
Reduction
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Caption: Logical relationship between buffer strategies and TDD reduction mechanisms.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Technical Support Center: Reduction of Threading
Dislocation Density in GaN on Silicon]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1216216#reduction-of-threading-dislocation-density-
in-gan-on-silicon]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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